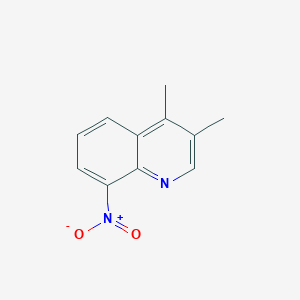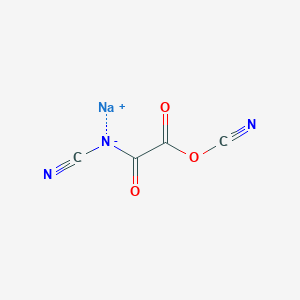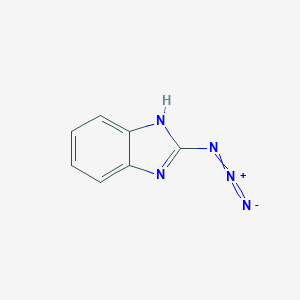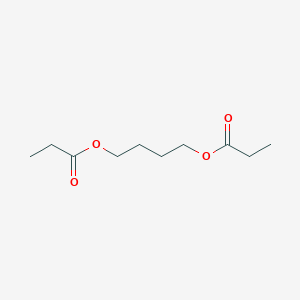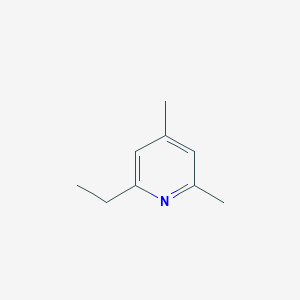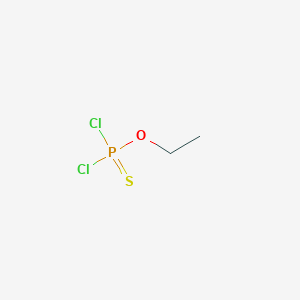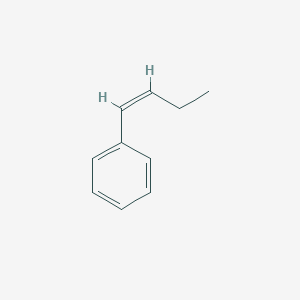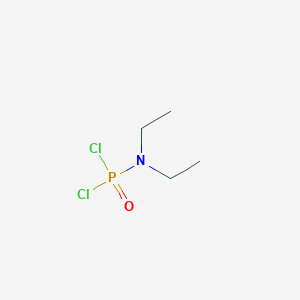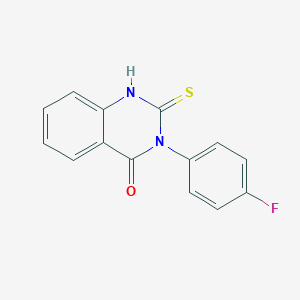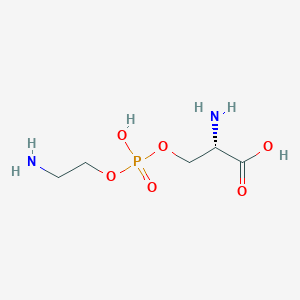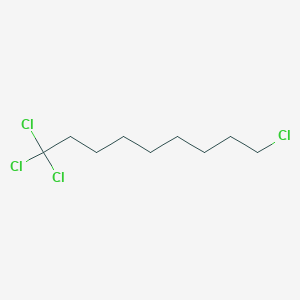
1,1,1,9-Tetrachlorononane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,9-Tetrachlorononane (TCN) is a halogenated hydrocarbon that has been widely used in scientific research for its unique chemical properties. It is a colorless liquid that is insoluble in water but soluble in organic solvents. TCN is a highly reactive compound that can undergo various chemical reactions, making it a valuable tool in the field of organic chemistry.
作用機序
The mechanism of action of 1,1,1,9-Tetrachlorononane is not well understood, but it is believed to act as an electrophilic reagent, reacting with nucleophilic functional groups such as alcohols, amines, and thiols. The reaction proceeds through the formation of an intermediate complex, which can undergo further chemical reactions such as elimination, substitution, or addition.
生化学的および生理学的効果
1,1,1,9-Tetrachlorononane has not been extensively studied for its biochemical and physiological effects, but it is known to be toxic to humans and animals. Exposure to 1,1,1,9-Tetrachlorononane can cause skin irritation, respiratory problems, and damage to the liver and kidneys. 1,1,1,9-Tetrachlorononane is also classified as a possible carcinogen, although the evidence for its carcinogenicity is limited.
実験室実験の利点と制限
The advantages of using 1,1,1,9-Tetrachlorononane in lab experiments include its high reactivity, which allows for the synthesis of a wide range of organic compounds, and its low cost, which makes it a cost-effective alternative to other halogenated hydrocarbons. The limitations of using 1,1,1,9-Tetrachlorononane include its toxicity, which requires careful handling and disposal, and its limited solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on 1,1,1,9-Tetrachlorononane, including the development of new synthesis methods with improved yields and selectivity, the exploration of its potential as a reagent in asymmetric synthesis, and the investigation of its environmental fate and toxicity. Additionally, the use of 1,1,1,9-Tetrachlorononane as a surrogate for PCBs in environmental studies could be further explored, as it has the potential to provide valuable insights into the behavior and fate of these persistent pollutants in the environment.
In conclusion, 1,1,1,9-Tetrachlorononane is a valuable tool in scientific research, with a wide range of applications in organic synthesis, material science, and environmental chemistry. While its mechanism of action and biochemical and physiological effects are not well understood, its unique chemical properties make it an important reagent in the field of organic chemistry. Further research is needed to fully understand the potential of 1,1,1,9-Tetrachlorononane and its limitations in scientific research.
合成法
1,1,1,9-Tetrachlorononane can be synthesized through the reaction of 1,9-nonadiene with chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction proceeds through a series of intermediate steps, ultimately resulting in the formation of 1,1,1,9-Tetrachlorononane. The yield of 1,1,1,9-Tetrachlorononane can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
科学的研究の応用
1,1,1,9-Tetrachlorononane has been used in a variety of scientific research applications, including organic synthesis, material science, and environmental chemistry. In organic synthesis, 1,1,1,9-Tetrachlorononane is used as a reagent for the preparation of various organic compounds such as aldehydes, ketones, and carboxylic acids. In material science, 1,1,1,9-Tetrachlorononane is used as a precursor for the synthesis of polymeric materials such as polycarbonates and polyesters. In environmental chemistry, 1,1,1,9-Tetrachlorononane is used as a surrogate for polychlorinated biphenyls (PCBs) in studies of environmental contamination.
特性
CAS番号 |
1561-48-4 |
|---|---|
製品名 |
1,1,1,9-Tetrachlorononane |
分子式 |
C9H16Cl4 |
分子量 |
266 g/mol |
IUPAC名 |
1,1,1,9-tetrachlorononane |
InChI |
InChI=1S/C9H16Cl4/c10-8-6-4-2-1-3-5-7-9(11,12)13/h1-8H2 |
InChIキー |
PVWUJBDIDCVQCR-UHFFFAOYSA-N |
SMILES |
C(CCCCCl)CCCC(Cl)(Cl)Cl |
正規SMILES |
C(CCCCCl)CCCC(Cl)(Cl)Cl |
その他のCAS番号 |
1561-48-4 |
同義語 |
1,1,1,9-Tetrachlorononane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



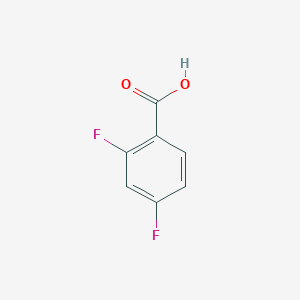
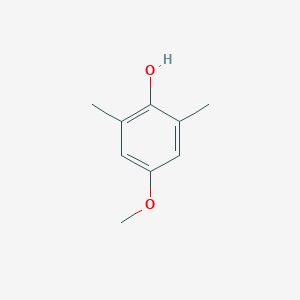
![ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate](/img/structure/B74630.png)
